molecular formula C10H16ClN7O B073324 5-(N-Methyl-N-propyl)amiloride CAS No. 1151-75-3

5-(N-Methyl-N-propyl)amiloride

Cat. No.: B073324
CAS No.: 1151-75-3
M. Wt: 285.73 g/mol
InChI Key: HDJJAWCPAZTZIG-UHFFFAOYSA-N
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Description

5-(N-Methyl-N-propyl)amiloride is a potent blocker of the Na+/H+ antiport . It is also known as sodium-hydrogen antiporters and solute carrier family 9 members . The CAS Registry Number for this compound is 1151-75-3 .


Molecular Structure Analysis

The molecular formula of this compound is C11H18ClN7O . The structure of this compound can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 202-205 °C, a predicted density of 1.49±0.1 g/cm3, and a predicted pKa of 8.67±0.46 . It appears as an off-white to yellow solid and is unstable in methanol .

Scientific Research Applications

HIV-1 Replication Inhibition

Research has highlighted the potential of amiloride analogues, including 5-(N-Methyl-N-propyl)amiloride, in inhibiting the replication of HIV-1 within cultured human blood monocyte-derived macrophages. These compounds have shown efficacy in micromolar concentrations, indicating their potential as lead compounds for new classes of anti-HIV-1 drugs (Ewart et al., 2004).

Anticancer Properties

A derivative of amiloride, UCD38B, has been identified to induce caspase-independent death of breast cancer cells. This cell-permeant derivative promotes autophagy and triggers a significant AIF translocation from mitochondria to the nucleus, which is crucial for inducing programmed necrosis in cancer cells. This finding suggests that the cytosolic accessibility of UCD38B may facilitate its action as a potent anti-cancer agent (Leon et al., 2013).

Modulation of Adenosine Receptors

The study by Zhang-Guo Gao et al. (2003) demonstrates the allosteric modulation by amiloride analogues, including this compound, of agonist and antagonist binding at A1 and A3 adenosine receptors. These findings suggest a novel interaction mechanism that may have implications in designing drugs targeting adenosine receptors for various therapeutic applications (Gao et al., 2003).

Sensory Transduction in Olfactory Neurons

Research has also shown that derivatives of amiloride can inhibit odor-evoked activities in lobster olfactory receptor neurons, suggesting a role in chemosensory transduction processes. This inhibition is through action on a presumptive TRP channel, highlighting the potential use of these compounds in studying chemosensory mechanisms (Bobkov & Ache, 2006).

Inhibition of Coxsackievirus Replication

Amiloride and its derivatives have been reported to inhibit the replication of Coxsackievirus B3 (CVB3) by targeting the viral RNA-dependent RNA polymerase, presenting a novel antiviral activity mechanism. This suggests their potential as lead compounds for developing new treatments against picornaviruses (Gazina et al., 2011).

Mechanism of Action

5-(N-Methyl-N-propyl)amiloride works by blocking epithelial sodium channels in the late distal convoluted tubule (DCT), and collecting duct which inhibits sodium reabsorption from the lumen . This effectively reduces intracellular sodium, decreasing the function of Na+/K+ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Future Directions

The future directions of 5-(N-Methyl-N-propyl)amiloride research could involve further exploration of its mechanism of action and potential applications. For instance, one study has suggested that it could be used as a useful tool for studies of Na+/H+ exchange . Another study has shown that it has a neuroprotective effect, which could be explored further .

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN7O/c1-3-4-18(2)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h3-4H2,1-2H3,(H2,12,16)(H4,13,14,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJJAWCPAZTZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921628
Record name 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-75-3
Record name 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(methylpropylamino)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-Methyl-N-propyl)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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